Tobramycin sulphate

Descripción general

Descripción

Tobramycin is an aminoglycoside antibiotic derived from Streptomyces tenebrarius. It is used to treat various types of bacterial infections, particularly Gram-negative infections. It is especially effective against species of Pseudomonas . Tobramycin sulfate is a bactericidal protein synthesis inhibitor, able to bind to the 16S rRNA of the 30S ribosomal subunit, inhibiting translocation, and eliciting miscoding of the proteins .

Synthesis Analysis

A highly sensitive high-performance liquid chromatographic method was developed for the determination of Tobramycin in ophthalmic solutions. The method was based on derivatizing this non-chromophoric drug with 2-naphthalenesulfonyl chloride (NSCl), at 80 ºC for 40 min, and measuring the fluorescent product .

Molecular Structure Analysis

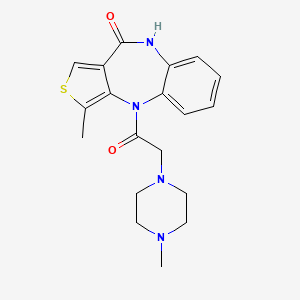

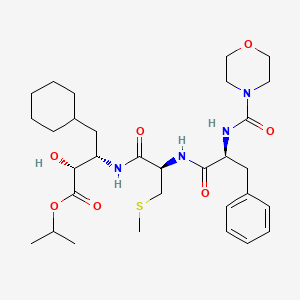

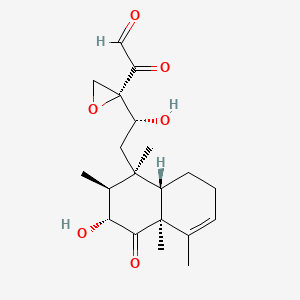

Tobramycin has a molecular formula of C18H37N5O9 . The structure of Tobramycin includes multiple primary amino sites on the compound, which allows for multiple derivatives to be expected .

Chemical Reactions Analysis

Tobramycin has been found to interact with various pharmaceutical excipients. For instance, benzalkonium chloride, monobasic sodium phosphate, boric acid, edetate disodium, sodium metabisulfite, thimerosal, and potassium sorbate have been found to interact with Tobramycin .

Physical And Chemical Properties Analysis

Tobramycin is a water-soluble aminoglycoside antibiotic used in a variety of pharmaceutical applications, including ophthalmic and intravenous administrations . It has a molecular formula of C18H39N5O13S and an average mass of 565.593 Da .

Aplicaciones Científicas De Investigación

1. Sensitive SERS detection of Tobramycin

- Application Summary: Tobramycin is detected using surface-enhanced Raman spectroscopy (SERS) substrates designed for drug sensing. This is of great interest due to the growing demand in environmental monitoring, disease therapies, and chemical analysis .

- Methods of Application: Spherical silver nanoparticles (Ag-NPs; 8 nm) are synthesized via a simple electrochemical route and examined as SERS substrates for Tobramycin detection. The detection limit of Tobramycin in diluted solution is 10 −6 M, and the linear relationship between SERS intensity and Tobramycin amount is between 10 −6 and 10 −5 M .

- Results or Outcomes: A strong SER signal with an enhancement factor of 7.5 × 10 4 is observed. Tobramycin drug is for the first time investigated through Ag-based SERS detection .

2. Cold Plasma Deposition of Tobramycin

- Application Summary: Tobramycin sulphate is deposited onto various surfaces using a cold atmospheric plasma to combat biofilm formation by bacteria .

- Methods of Application: A cold atmospheric plasma is used to deposit Tobramycin sulphate onto various surfaces. The bacterial growth rate of K. pneumoniae in its planktonic and biofilm form is observed to probe the interactions between the plasma discharge and the antibiotic .

- Results or Outcomes: The plasma-deposited Tobramycin was still active after passing through the plasma field and being deposited onto titanium or polystyrene. This led to the significant inhibition of K. pneumoniae, with predictable antibiotic dose dependence .

3. Tobramycin in Eye Drops

- Application Summary: Tobramycin is typically used in eye drops (ophthalmic solutions) for the treatment of eye infections .

- Methods of Application: Tobramycin is applied directly to the eye in the form of eye drops at a concentration of 0.3% (w/v) .

- Results or Outcomes: Tobramycin eye drops have been found to be effective in treating eye infections .

4. Treatment of Bacterial Infections

- Application Summary: Tobramycin sulphate is used to prevent or treat a wide variety of bacterial infections. It belongs to a class of drugs known as aminoglycoside antibiotics and works by stopping the growth of bacteria .

- Methods of Application: This medication is given by injection into a vein or muscle as directed by your doctor, usually every 8 hours. The dosage is based on your medical condition, weight, lab tests, and response to treatment .

- Results or Outcomes: The use of this medication until the full prescribed amount is finished, even if symptoms disappear after a few days, helps in preventing the return of the infection .

5. Treatment of Pseudomonas Aeruginosa Lung Infections

- Application Summary: Tobramycin sulphate is used to treat Pseudomonas aeruginosa lung infections .

- Methods of Application: The specific method of application can vary depending on the patient’s condition, but it often involves administration through inhalation or injection .

- Results or Outcomes: The use of Tobramycin sulphate has been found to be effective in treating Pseudomonas aeruginosa lung infections .

6. Treatment of Various Infections in Cystic Fibrosis Patients

- Application Summary: Inhaled Tobramycin is notable for its use in treating chronic Pseudomonas aeruginosa infections in cystic fibrosis patients .

- Methods of Application: Tobramycin is administered through inhalation to treat these infections .

- Results or Outcomes: The use of inhaled Tobramycin has been found to be effective in managing chronic Pseudomonas aeruginosa infections in cystic fibrosis patients .

7. Treatment of Bloodstream Infections

- Application Summary: Tobramycin sulphate is used to treat bloodstream infections (septicemia) caused by susceptible bacterial strains .

- Methods of Application: This medication is given by injection into a vein or muscle as directed by your doctor .

- Results or Outcomes: The use of this medication until the full prescribed amount is finished helps in preventing the return of the infection .

8. Treatment of Lower Respiratory Tract Infections

- Application Summary: Tobramycin sulphate is used to treat lower respiratory tract infections like pneumonia caused by susceptible bacterial strains .

- Methods of Application: This medication is given by injection into a vein or muscle as directed by your doctor .

- Results or Outcomes: The use of this medication until the full prescribed amount is finished helps in preventing the return of the infection .

9. Treatment of Serious Central Nervous System Infections

- Application Summary: Tobramycin sulphate is used to treat serious central nervous system infections like meningitis caused by susceptible bacterial strains .

- Methods of Application: This medication is given by injection into a vein or muscle as directed by your doctor .

- Results or Outcomes: The use of this medication until the full prescribed amount is finished helps in preventing the return of the infection .

Safety And Hazards

Tobramycin has an inherent potential for causing ototoxicity and nephrotoxicity. Neurotoxicity, manifested as both auditory and vestibular ototoxicity, can occur. The auditory changes are irreversible, are usually bilateral, and may be partial or total . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Propiedades

IUPAC Name |

4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N5O9.H2O4S/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;1-5(2,3)4/h5-18,24-28H,1-4,19-23H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUPKVZFKBXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N5O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obracin | |

CAS RN |

79645-27-5 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1.fwdarw.6)-O-[2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1.fwdarw.4)]-2-deoxy-, sulfate (2:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.